Cas no 88654-54-0 (4-Formylbenzenesulfonyl fluoride)

4-Formylbenzenesulfonyl fluoride is a versatile aryl sulfonyl fluoride derivative, commonly employed as a key intermediate in organic synthesis and medicinal chemistry. Its reactive sulfonyl fluoride group enables selective modifications, particularly in click chemistry and covalent inhibitor development. The formyl group further enhances its utility by allowing additional functionalization via condensation or reduction reactions. This compound is valued for its stability under mild conditions and compatibility with diverse reaction environments. It serves as a valuable building block for synthesizing sulfonamide-based compounds, protease inhibitors, and other biologically active molecules. Its dual functionality makes it particularly useful in pharmaceutical research and materials science applications.
4-Formylbenzenesulfonyl fluoride structure
88654-54-0 structure
Product name:4-Formylbenzenesulfonyl fluoride
CAS No:88654-54-0
MF:C7H5FO3S
Molecular Weight:188.176204442978
CID:993308
PubChem ID:283867

4-Formylbenzenesulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 4-formylbenzenesulfonyl fluoride
    • EN300-727147
    • CS-0499203
    • NSC139113
    • DTXSID60300816
    • 4-Formylbenzene-1-sulfonylfluoride
    • SCHEMBL17161296
    • 88654-54-0
    • 4-Formylbenzene-1-sulfonyl fluoride
    • NSC-139113
    • AT12034
    • DS-005342
    • 4-Formylbenzenesulfonyl fluoride
    • インチ: InChI=1S/C7H5FO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H
    • InChIKey: CBSXNTYILQLYSR-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1C=O)S(=O)(=O)F

計算された属性

  • 精确分子量: 187.99434335g/mol
  • 同位素质量: 187.99434335g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 246
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 59.6Ų

4-Formylbenzenesulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1569867-5g
4-Formylbenzene-1-sulfonyl fluoride
88654-54-0 98%
5g
¥11139.00 2024-04-26
Enamine
EN300-727147-2.5g
4-formylbenzene-1-sulfonyl fluoride
88654-54-0
2.5g
$923.0 2023-05-31
Enamine
EN300-727147-0.5g
4-formylbenzene-1-sulfonyl fluoride
88654-54-0
0.5g
$451.0 2023-05-31
Enamine
EN300-727147-1.0g
4-formylbenzene-1-sulfonyl fluoride
88654-54-0
1g
$470.0 2023-05-31
1PlusChem
1P0048CI-50mg
4-formylbenzenesulfonyl fluoride
88654-54-0 95%
50mg
$158.00 2024-04-20
Aaron
AR0048KU-5g
4-formylbenzenesulfonyl fluoride
88654-54-0 95%
5g
$1730.00 2024-07-18
Aaron
AR0048KU-500mg
4-formylbenzenesulfonyl fluoride
88654-54-0 95%
500mg
$465.00 2025-02-17
1PlusChem
1P0048CI-100mg
4-formylbenzenesulfonyl fluoride
88654-54-0 95%
100mg
$204.00 2024-04-20
1PlusChem
1P0048CI-500mg
4-formylbenzenesulfonyl fluoride
88654-54-0 95%
500mg
$458.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1569867-1g
4-Formylbenzene-1-sulfonyl fluoride
88654-54-0 98%
1g
¥3846.00 2024-04-26

4-Formylbenzenesulfonyl fluoride 関連文献

4-Formylbenzenesulfonyl fluorideに関する追加情報

Recent Advances in the Application of 4-Formylbenzenesulfonyl Fluoride (88654-54-0) in Chemical Biology and Drug Discovery

4-Formylbenzenesulfonyl fluoride (CAS: 88654-54-0) has emerged as a versatile chemical probe and building block in chemical biology and drug discovery. This aromatic sulfonyl fluoride derivative has gained significant attention due to its unique reactivity profile, particularly in covalent inhibitor design and activity-based protein profiling (ABPP). Recent studies have highlighted its utility as a warhead in targeted covalent inhibitors and as a tool compound for studying enzyme mechanisms.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the application of 4-formylbenzenesulfonyl fluoride in the development of covalent kinase inhibitors. The research team utilized its aldehyde functionality for subsequent bioconjugation while exploiting the sulfonyl fluoride moiety for selective serine protease inhibition. This dual functionality makes it particularly valuable for creating PROTACs (proteolysis targeting chimeras) and other bifunctional molecules.

In the field of chemical proteomics, 4-formylbenzenesulfonyl fluoride has shown promise as an activity-based probe. A recent Nature Chemical Biology publication (2024) reported its use in mapping active sites of hydrolases in complex proteomes. The study revealed that the compound exhibits improved selectivity compared to traditional sulfonyl fluoride probes, with particular affinity for certain classes of serine hydrolases.

The compound's mechanism of action involves selective modification of active site serine residues through sulfonylation. Recent structural biology studies have provided atomic-level insights into this interaction, showing how the formyl group at the para position influences binding kinetics and selectivity. These findings were corroborated by mass spectrometry and X-ray crystallography data published in ACS Chemical Biology earlier this year.

From a synthetic chemistry perspective, 4-formylbenzenesulfonyl fluoride serves as a valuable intermediate. A 2024 Advanced Synthesis & Catalysis paper described its use in palladium-catalyzed cross-coupling reactions to create diverse sulfonyl fluoride-containing compounds for high-throughput screening. The aldehyde functionality allows for further diversification through reductive amination or oxime formation.

Safety and handling considerations for 4-formylbenzenesulfonyl fluoride have been recently updated in the literature. While generally stable under standard conditions, studies recommend storage under inert atmosphere at low temperatures to prevent decomposition. Its reactivity with nucleophiles necessitates careful handling in biological applications, as noted in a 2023 Chemical Research in Toxicology report.

Looking forward, the unique properties of 4-formylbenzenesulfonyl fluoride position it as a key player in the development of next-generation covalent drugs and chemical probes. Ongoing research is exploring its potential in targeted protein degradation and as a scaffold for bifunctional inhibitors. The compound's dual reactivity (sulfonyl fluoride and aldehyde) continues to inspire innovative applications in chemical biology and drug discovery.

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